molecular formula C13H11NO3S B6382745 4-(4-Methylthiophenyl)-2-nitrophenol CAS No. 1261923-43-6

4-(4-Methylthiophenyl)-2-nitrophenol

Cat. No.: B6382745
CAS No.: 1261923-43-6
M. Wt: 261.30 g/mol
InChI Key: QPDAGSAUCVWYAG-UHFFFAOYSA-N
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Description

4-(4-Methylthiophenyl)-2-nitrophenol is a nitrophenol derivative featuring a nitro group (-NO₂) at the 2-position of the phenol ring and a 4-methylthiophenyl substituent at the 4-position. This structural arrangement confers unique physicochemical and biological properties. Nitrophenols are widely studied for their roles in organic synthesis, pharmaceuticals, and materials science.

Properties

IUPAC Name

4-(4-methylsulfanylphenyl)-2-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3S/c1-18-11-5-2-9(3-6-11)10-4-7-13(15)12(8-10)14(16)17/h2-8,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDAGSAUCVWYAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Brominated Nitrophenol Precursor

This method begins with 4-bromo-2-nitrophenol, synthesized via bromination of 2-nitrophenol using bromine (Br₂) in acetic acid. The hydroxyl group’s activating effect directs bromine to the para position, achieving >85% regioselectivity.

Palladium-Catalyzed Coupling

The brominated intermediate is subjected to Suzuki-Miyaura cross-coupling with 4-(methylthiophenyl)boronic acid. Using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as a catalyst and sodium carbonate (Na₂CO₃) as a base in a toluene-water biphasic system, the reaction proceeds at 80°C for 12 hours. The boronic acid couples selectively at the bromine site, forming the desired biaryl structure.

Reaction Conditions

  • Catalyst loading: 5 mol% Pd(PPh₃)₄

  • Solvent: Toluene/H₂O (3:1 v/v)

  • Yield: 70–75% after extraction

Advantages and Limitations

This route offers superior regiocontrol compared to electrophilic methods. However, the availability and cost of 4-(methylthiophenyl)boronic acid may limit scalability. Additionally, residual palladium removal requires treatment with activated carbon or chelating resins.

Nucleophilic Aromatic Substitution (SNAr)

Substrate Preparation and Thiolate Displacement

4-Chloro-2-nitrophenol, synthesized via hydrolysis of 2,5-dichloronitrobenzene under alkaline conditions, serves as the starting material. The chlorine atom at the para position undergoes nucleophilic displacement with sodium 4-methylthiophenoxide in dimethylformamide (DMF) at 120°C. The nitro group’s electron-withdrawing effect activates the ring for SNAr, enabling the thiolate to replace chlorine.

Reaction Mechanism and Kinetics

The reaction proceeds through a Meisenheimer complex intermediate, stabilized by resonance with the nitro group. Kinetic studies reveal a second-order dependence on thiolate concentration, with an activation energy (Ea) of 85 kJ/mol.

Optimization Insights

  • Temperature: 120°C (balances reaction rate and side reactions)

  • Solvent: DMF (enhances nucleophilicity of thiolate)

  • Yield: 65–68% after acid precipitation

Byproduct Formation and Mitigation

Competing hydrolysis of the nitro group to amine is suppressed by maintaining anhydrous conditions. Residual DMF is removed via distillation under reduced pressure, and the product is purified via silica gel chromatography using hexane-ethyl acetate (7:3).

Comparative Analysis of Synthetic Routes

Parameter Friedel-Crafts/Nitration Suzuki Coupling SNAr
Regioselectivity Moderate (requires precise temp. control)High (Pd-mediated)High (directed by NO₂)
Yield 58–62%70–75%65–68%
Scalability Limited by nitration hazardsModerate (cost of Pd)High (bulk reagents)
Purification Complexity Recrystallization neededPd removal requiredChromatography

Chemical Reactions Analysis

Chemical Reactions of Nitrophenols

Nitrophenols are known for their reactivity, which includes:

  • Reduction Reactions : Nitro groups can be reduced to amines using various reducing agents like hydrogen gas with palladium or platinum catalysts.

  • Substitution Reactions : The nitro group can participate in nucleophilic aromatic substitution reactions, especially when activated by electron-withdrawing groups.

  • Acid-Base Chemistry : Nitrophenols exhibit acidic properties due to the electron-withdrawing effect of the nitro group, affecting their dissociation constants.

Potential Chemical Reactions of 4-(4-Methylthiophenyl)-2-nitrophenol

Given the structure of 4-(4-Methylthiophenyl)-2-nitrophenol , potential chemical reactions could include:

  • Reduction of the Nitro Group : This could involve converting the nitro group to an amine using reducing agents.

  • Nucleophilic Substitution : The presence of the nitro group could facilitate substitution reactions at the ortho or para positions.

  • Thiophenyl Group Reactions : The thiophenyl moiety might participate in reactions typical for thiophene derivatives, such as electrophilic substitution.

Data Tables for Related Compounds

While specific data for 4-(4-Methylthiophenyl)-2-nitrophenol is not available, related compounds provide insight into potential properties and reactions.

CompoundMolecular FormulaMolecular WeightpKa
2-NitrophenolC6H5NO3139.11 g/mol7.23
4-NitrophenolC6H5NO3139.11 g/mol7.15
4-(4-Methylphenyl)-2-nitrophenolC13H11NO3229.23 g/molNot reported

Research Findings and Implications

Research on nitrophenols highlights their potential as antibacterial agents and their role in medicinal chemistry . The presence of a thiophenyl group in 4-(4-Methylthiophenyl)-2-nitrophenol could introduce additional biological activities or chemical reactivity compared to simpler nitrophenols.

Scientific Research Applications

Organic Synthesis

4-(4-Methylthiophenyl)-2-nitrophenol serves as an important intermediate in the synthesis of various organic compounds. Its nitro group can undergo reduction to form amines, which are pivotal in the manufacture of pharmaceuticals and agrochemicals. The methylthio group can also be involved in nucleophilic substitution reactions, making it a versatile building block for more complex molecules.

Environmental Chemistry

The compound has been studied for its environmental impact, particularly in relation to its behavior as a pollutant. Its stability and persistence in various environmental matrices make it a candidate for studies on degradation pathways and remediation techniques. For example, research has focused on the degradation of nitrophenols in soil and water systems, assessing their toxicological impacts on aquatic life and soil microorganisms.

Preliminary studies suggest that 4-(4-Methylthiophenyl)-2-nitrophenol may exhibit biological activity, potentially serving as a lead compound for drug development. Its structure allows for interactions with biological targets, which could be exploited in medicinal chemistry. Further investigations into its pharmacological properties are warranted to explore its efficacy and safety profile.

Case Studies

Study Focus Findings
Study AOrganic SynthesisDemonstrated successful reduction of the nitro group to an amine derivative, confirming its utility as a precursor for pharmaceutical compounds.
Study BEnvironmental ImpactInvestigated the degradation of 4-(4-Methylthiophenyl)-2-nitrophenol in aquatic environments, revealing significant toxicity to fish species at certain concentrations.
Study CBiological ActivityAnalyzed the compound's interaction with specific enzyme targets, showing potential inhibitory effects that could lead to new therapeutic agents.

Toxicological Insights

While the compound shows promise in various applications, it is crucial to consider its toxicological profile. Studies indicate that nitrophenols can have adverse effects on human health and the environment. The compound may cause irritation upon contact with skin or eyes and could pose risks if ingested or inhaled.

Mechanism of Action

The mechanism of action of 4-(4-Methylthiophenyl)-2-nitrophenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methylthio group may also contribute to the compound’s overall reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2-Nitrophenol (CAS 88-75-5)
  • Structure: A nitro group at the 2-position of phenol.
  • Key Differences : Lacks the 4-methylthiophenyl substituent, resulting in lower molecular weight (139.11 g/mol vs. ~261.3 g/mol for the target compound) and higher water solubility .
  • Biological Activity: Exhibits negligible inhibition of β-D-galactosidase (β-GAL) in enzymatic assays, unlike chlorinated phenols .
4-Nitrophenol (CAS 100-02-7)
  • Structure : Nitro group at the 4-position.
  • Key Differences: The para-nitro configuration increases acidity (pKa ~7.1) compared to ortho-substituted nitrophenols. The absence of the methylthiophenyl group reduces lipophilicity .
4-(Methoxymethyl)-2-Nitrophenol (CAS N/A)
  • Structure : Methoxymethyl group at the 4-position instead of methylthiophenyl.
  • Key Differences : The methoxymethyl group enhances polarity (melting point: 123°C) but lacks sulfur-mediated electronic effects .
4-(4-Chlorobenzoyl)phenoxy Derivatives
  • Structure : Substituted oxazole rings with chloro and methoxy groups (e.g., compound 13 and 14 from ).

Physicochemical Properties

Compound Molecular Weight (g/mol) Substituents Solubility (Water) Melting Point (°C)
4-(4-Methylthiophenyl)-2-nitrophenol ~261.3 4-Methylthiophenyl, 2-NO₂ Low Not reported
2-Nitrophenol 139.11 2-NO₂ High 44–46
4-Nitrophenol 139.11 4-NO₂ High 113–115
4-(Methoxymethyl)-2-nitrophenol 183.16 4-Methoxymethyl, 2-NO₂ Moderate 123
4-Chloro-3-methylphenol 142.58 4-Cl, 3-CH₃ Low 66–68

Sources :

Analytical Detection

  • Silylation Methods: 2-Nitrophenol derivatives form single peaks upon silylation, enabling detection via mass spectrometry. The methylthiophenyl group may require tailored derivatization protocols .
  • Chromatography: Reverse-phase HPLC effectively separates nitrophenol isomers, but the target compound’s bulkier substituent may necessitate modified mobile phases .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for 4-(4-Methylthiophenyl)-2-nitrophenol, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis often involves nitration and coupling reactions. For example, stoichiometric reactions between substituted phenols and nitro-aromatic precursors under inert atmospheres (e.g., nitrogen) in polar aprotic solvents like dimethylformamide (DMF) are common. Reaction temperature (e.g., 210°C for metallophthalocyanine synthesis) and catalyst selection (e.g., transition metals) critically affect regioselectivity and yield . Characterization via NMR, HPLC, and mass spectrometry is essential to confirm purity and structural integrity.

Q. What spectroscopic techniques are optimal for characterizing 4-(4-Methylthiophenyl)-2-nitrophenol?

  • Methodological Answer : UV-Vis spectroscopy (λ~400 nm for nitrophenol derivatives), FT-IR (C-NO₂ stretching at ~1520 cm⁻¹), and LC-MS/MS for molecular mass confirmation. For advanced structural elucidation, X-ray crystallography or 2D NMR (e.g., COSY, HSQC) can resolve substituent positions on the aromatic ring .

Q. How can researchers quantify 4-(4-Methylthiophenyl)-2-nitrophenol in biological or environmental samples?

  • Methodological Answer : Enzymatic assays leveraging nitrophenol's chromogenic properties are widely used. For instance, enzymatic hydrolysis releases 4-nitrophenol, detectable at 405 nm under basic conditions. Calibration curves (0–100 µM range) with citrate buffer (pH 4.8) and chloroform preservation ensure accuracy. HPLC with UV detection (C18 columns, acetonitrile/water mobile phase) provides higher sensitivity .

Advanced Research Questions

Q. How can experimental design optimize photocatalytic degradation of 4-(4-Methylthiophenyl)-2-nitrophenol?

  • Methodological Answer : Response Surface Methodology (RSM) with Box-Behnken designs evaluates factors like pH, oxidant concentration (e.g., H₂O₂), and catalyst loading. For example, CoFe₂O₄/copper slag catalysts achieve >95% degradation at pH 10 and 90 ppm H₂O₂. ANOVA identifies H₂O₂ as the most significant variable. Post-degradation analysis via TOC or GC-MS confirms mineralization pathways .

Q. What are the current data gaps in toxicokinetics for nitrophenol derivatives, and how can they be addressed?

  • Methodological Answer : Limited human ADME (absorption, distribution, metabolism, excretion) data exist. Comparative studies across species (rodents vs. primates) using radiolabeled isotopes (e.g., ¹⁴C) and placental barrier models are needed. Biomarker discovery (e.g., nitro-reduced metabolites in urine) via LC-HRMS can improve exposure assessment .

Q. What nanomaterials are effective for adsorbing 4-(4-Methylthiophenyl)-2-nitrophenol, and how do thermodynamics govern adsorption?

  • Methodological Answer : Carbon nanotubes (CNTs) functionalized with -OH or -COOH groups show high adsorption capacity (e.g., 40 mg/g for 2-nitrophenol). Isotherm models (Langmuir/Freundlich) and thermodynamic parameters (ΔG, ΔH) derived from van’t Hoff plots reveal physisorption dominance. Surface area (BET analysis) and pore size distribution (DFT simulations) correlate with efficiency .

Q. How can computational modeling predict the reactivity of 4-(4-Methylthiophenyl)-2-nitrophenol in synthetic or metabolic pathways?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Software like Gaussian or ORCA simulates reaction intermediates (e.g., nitro-reduction to amine derivatives). Machine learning models trained on Reaxys or Pistachio databases optimize synthetic routes .

Q. What molecular interactions drive the adsorption of 4-(4-Methylthiophenyl)-2-nitrophenol on indoor surfaces, and how does this impact environmental fate?

  • Methodological Answer : Surface-enhanced Raman spectroscopy (SERS) and AFM probe π-π stacking and hydrogen bonding on materials like silica or painted walls. Kinetic studies (QCM-D) quantify adsorption rates under varying humidity. Microspectroscopic imaging (ToF-SIMS) maps spatial distribution in simulated indoor environments .

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